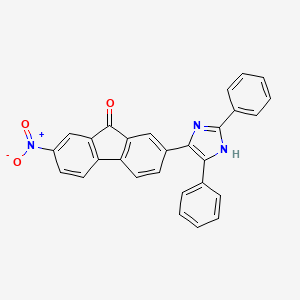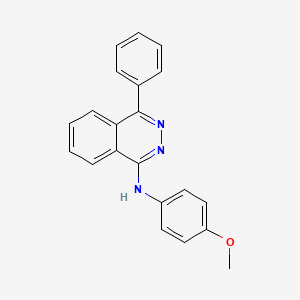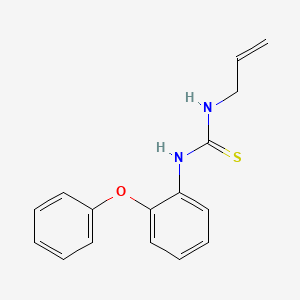![molecular formula C22H28N2O3S2 B5122312 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide](/img/structure/B5122312.png)
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide, also known as AEBSF, is a serine protease inhibitor. It is commonly used in scientific research to inhibit the activity of serine proteases, which are enzymes that play a critical role in many physiological processes. AEBSF is a potent inhibitor of serine proteases and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme. 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide forms a covalent bond with the serine residue in the active site of the enzyme, which prevents the enzyme from functioning. 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is a broad-spectrum inhibitor of serine proteases and can inhibit the activity of many different enzymes.
Biochemical and Physiological Effects
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide can inhibit the activity of a wide range of serine proteases, including trypsin, chymotrypsin, and plasmin. 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide has also been shown to inhibit the activity of kallikrein, which is involved in the regulation of blood pressure. In vivo studies have shown that 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide can inhibit the growth of tumors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is a potent inhibitor of serine proteases and has been extensively studied for its biochemical and physiological effects. One advantage of using 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is that it is a broad-spectrum inhibitor of serine proteases, which makes it useful for studying the role of these enzymes in various physiological processes. Another advantage of using 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is that it is relatively easy to use and does not require specialized equipment. However, one limitation of using 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is that it is an irreversible inhibitor of serine proteases, which means that the enzyme cannot be reactivated once it has been inhibited.
Direcciones Futuras
For research on 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide include the development of more selective inhibitors of serine proteases and the use of 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide in the treatment of diseases associated with the overactivity of serine proteases.
Métodos De Síntesis
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide can be synthesized by reacting 4-methylbenzoyl chloride with aniline in the presence of a base to form 4-methyl-N-anilinobenzamide. This intermediate is then reacted with cyclohexyl mercaptan in the presence of a base to form N-[2-(cyclohexylthio)ethyl]-4-methyl-N-anilinobenzamide. Finally, this intermediate is reacted with sulfonyl chloride in the presence of a base to form 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide.
Aplicaciones Científicas De Investigación
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is commonly used in scientific research to inhibit the activity of serine proteases. Serine proteases play a critical role in many physiological processes, including blood coagulation, digestion, and immune response. Inhibition of serine proteases can be used to study the role of these enzymes in various physiological processes. 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is also used in the purification of proteins that are sensitive to proteolytic degradation.
Propiedades
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-4-methyl-3-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S2/c1-17-12-13-18(22(25)23-14-15-28-20-10-6-3-7-11-20)16-21(17)29(26,27)24-19-8-4-2-5-9-19/h2,4-5,8-9,12-13,16,20,24H,3,6-7,10-11,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHASLXPCBRHWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCSC2CCCCC2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B5122253.png)
![N-(cyclopropylmethyl)-N-propyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5122256.png)
![10-(3,4-dihydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5122258.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5122263.png)
![3'-(3-chloro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5122273.png)

![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5122284.png)
![3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5122288.png)
![N-(4-butoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5122296.png)
![3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5122304.png)


![4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5122335.png)